1-(Trimethylsiloxy)-4-methylcyclohexene

描述

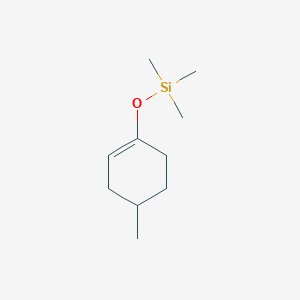

1-(Trimethylsiloxy)-4-methylcyclohexene (C10H20OSi, molecular weight: 184.35 g/mol) is a substituted cyclohexene derivative featuring a trimethylsiloxy (OSi(CH3)3) group at position 1 and a methyl group at position 2. This compound is structurally characterized by its bicyclic framework, where the siloxy group acts as a protective moiety, enhancing stability and modulating reactivity in organic syntheses . It is widely utilized as a key intermediate in pharmaceutical chemistry and natural product synthesis, particularly in Michael addition reactions and the preparation of Δ<sup>1,9</sup>-octalones . Commercial batches are available with purities up to 98–99%, with storage protocols emphasizing low-temperature preservation to maintain stability .

属性

分子式 |

C10H20OSi |

|---|---|

分子量 |

184.35 g/mol |

IUPAC 名称 |

trimethyl-(4-methylcyclohexen-1-yl)oxysilane |

InChI |

InChI=1S/C10H20OSi/c1-9-5-7-10(8-6-9)11-12(2,3)4/h7,9H,5-6,8H2,1-4H3 |

InChI 键 |

RXHONFUPUZJGQP-UHFFFAOYSA-N |

规范 SMILES |

CC1CCC(=CC1)O[Si](C)(C)C |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The reactivity, stability, and applications of 1-(trimethylsiloxy)-4-methylcyclohexene are best understood through comparative analysis with structurally related compounds. Below, key analogs are discussed, supported by experimental data and research findings.

4-Methylcyclohexene (C7H12)

- Structure and Reactivity: Lacking the siloxy group, 4-methylcyclohexene is a simpler cyclohexene derivative with a methyl substituent at position 3. Its reactivity is dominated by the electron-rich double bond, making it prone to hydrogenation, ozonolysis, and Diels-Alder reactions .

- Applications: Primarily employed in polymer and fragrance synthesis. For example, ozonolysis of 4-methylcyclohexene yields carbonyl compounds, while hydrogenation produces 4-methylcyclohexane, a solvent precursor .

- Key Difference: The absence of the siloxy group limits its utility in enolate-mediated reactions. In contrast, this compound’s siloxy moiety stabilizes enolate intermediates, enabling asymmetric catalysis .

1-(Trimethylsiloxy)cyclohexene (C9H18OSi)

- Structure and Reactivity: Shares the siloxy group but lacks the 4-methyl substituent. This compound is less sterically hindered, facilitating nucleophilic additions. However, studies show that its reactivity in Michael additions is negligible without tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), which generates reactive enolates .

- Applications: Used in synthesizing cyclohexanone derivatives and as a dehydrogenation substrate in iridium-catalyzed reactions .

- Key Difference : The 4-methyl group in the target compound introduces steric effects that alter regioselectivity. For instance, in T + 4-methylcyclohexene reactions, isomerization to 1-methylcyclohexene-t occurs at 4.8% yield, highlighting positional substituent effects .

4-Acetyl-1-methylcyclohexene (C9H14O)

- Structure and Reactivity : Features an acetyl group instead of a siloxy moiety. The electron-withdrawing acetyl group enhances electrophilicity, promoting aldol condensations and Grignard reactions .

- Applications : A precursor in flavor and fragrance industries (e.g., limona ketone synthesis) .

- Key Difference: The acetyl group’s polarity contrasts with the siloxy group’s electron-donating nature, leading to divergent reaction pathways. For example, the siloxy group in this compound facilitates enolate stabilization, whereas the acetyl group directs carbonyl reactivity .

1-Methoxycyclohexene (C7H12O)

- Structure and Reactivity : Contains a methoxy group instead of siloxy. While both groups are electron-donating, the methoxy group offers less steric protection, leading to faster hydrolysis under acidic conditions .

- Applications: Limited to low-temperature reactions due to instability.

- Key Difference : The trimethylsiloxy group’s bulkiness in the target compound enhances thermal stability, enabling reactions at higher temperatures (e.g., dehydrogenation at 100°C) .

Comparative Data Table

Research Findings and Mechanistic Insights

- Steric and Electronic Effects : The 4-methyl group in the target compound introduces steric hindrance, reducing isomerization side reactions compared to 3-methylcyclohexene derivatives .

- Catalytic Dehydrogenation: Iridium pincer complexes dehydrogenate this compound less efficiently than non-siloxy analogs due to the siloxy group’s electron donation, which stabilizes the substrate against dehydrogenation .

- Enolate Reactivity: In Michael additions, the target compound’s siloxy group enables enolate formation only with TASF, contrasting with acetylated analogs that react directly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。